2,6-Dibromopyridin-4-ol chemical properties
2,6-Dibromopyridin-4-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromopyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromopyridin-4-ol is a halogenated pyridine derivative that serves as a highly versatile and functionalized building block in modern organic synthesis and medicinal chemistry. Its strategic placement of two reactive bromine atoms and a hydroxyl group—which exists in tautomeric equilibrium with its keto form, 4-pyridone—provides multiple handles for sequential and selective functionalization. This guide offers a comprehensive overview of its core chemical properties, including its structural characteristics, spectroscopic profile, reactivity, and applications as a scaffold in the design of complex molecules, particularly for therapeutic agent development.
Core Physicochemical and Structural Properties
2,6-Dibromopyridin-4-ol is a solid at room temperature, typically appearing as a white to light yellow crystalline powder[1]. Its fundamental properties are summarized below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Source |
| CAS Number | 220616-68-2 | |
| Molecular Formula | C₅H₃Br₂NO | [2] |
| Molecular Weight | 252.89 g/mol | [2] |
| Physical Form | Solid | |
| IUPAC Name | 2,6-dibromo-4-pyridinol | |
| SMILES | OC1=CC(Br)=NC(Br)=C1 | [2] |
| InChI Key | FGDIUEDAZXIZBM-UHFFFAOYSA-N | |
| Storage | Inert atmosphere, 2-8°C | [2] |
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical chemical feature of 4-hydroxypyridines is their existence as a mixture of tautomers: the aromatic alcohol form (pyridin-4-ol) and the non-aromatic keto form (pyridin-4-one). In solution and the solid state, the equilibrium often favors the pyridone form due to stabilization from intermolecular hydrogen bonding and the polarity of the carbonyl group[3]. Ab initio studies on the parent molecule, 4-pyridone, suggest that while the pyridinol form is stable, the pyridone tautomer is energetically competitive and often preferred, a phenomenon that plays a significant role in its reactivity and interaction with biological targets[4].
For 2,6-Dibromopyridin-4-ol, this equilibrium means the molecule can react either at the hydroxyl group or the ring nitrogen, depending on the reaction conditions and the nature of the reagents.
Caption: Tautomeric equilibrium of 2,6-Dibromopyridin-4-ol.
Spectroscopic Profile
Accurate structural confirmation is paramount. While specific experimental data for this exact compound is not widely published, a predicted spectroscopic profile can be derived from its symmetrical structure and data from analogous compounds[5].
| Spectroscopy | Expected Observations |
| ¹H NMR | Due to the molecule's C₂ symmetry, a single peak is expected for the two equivalent protons at the C3 and C5 positions. This would likely appear as a singlet in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts for the -OH and -NH protons (from the tautomer) would be broad and solvent-dependent. |
| ¹³C NMR | Three distinct signals are predicted: one for the brominated carbons (C2/C6), one for the protonated carbons (C3/C5), and one for the carbon bearing the hydroxyl group (C4). The C4 carbon signal would be significantly shifted depending on the dominant tautomeric form (C-O vs. C=O). |
| IR (KBr, cm⁻¹) | Broad peak around 3000-3400 cm⁻¹ corresponding to O-H/N-H stretching. A strong peak around 1640-1680 cm⁻¹ would indicate the presence of the C=O bond from the pyridone tautomer. Peaks in the 1500-1600 cm⁻¹ range would correspond to the pyridine ring C=C and C=N stretching vibrations. |
| Mass Spec (MS) | The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4). |
Synthesis and Reactivity
The synthetic utility of 2,6-Dibromopyridin-4-ol stems from its three reactive sites. The bromine atoms are excellent leaving groups for cross-coupling and nucleophilic substitution reactions, while the hydroxyl/pyridone moiety offers a site for alkylation, acylation, or participation in hydrogen bonding.
Proposed Synthesis
A common route to substituted pyridinols involves the bromination of a readily available precursor. A plausible synthetic pathway could start from 4-hydroxypyridine, which is then subjected to electrophilic bromination to install the two bromine atoms at the ortho positions (C2 and C6), which are activated by the electron-donating hydroxyl group.
Caption: Plausible synthetic workflow for 2,6-Dibromopyridin-4-ol.
Key Chemical Transformations
The trifunctional nature of this scaffold is analogous to other dihalopyridines used extensively in medicinal chemistry, such as 2,6-dichloro-4-iodopyridine, allowing for selective and sequential functionalization[6].
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C-N Bond Formation (Amination): The bromine atoms can be displaced by various amines. Copper-catalyzed or microwave-assisted amination reactions on 2,6-dibromopyridine have been shown to be effective for synthesizing mono- and di-aminated products[7][8]. These methods provide a direct route to 2,6-diaminopyridine scaffolds, which are prevalent in ligand design and materials science.
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C-C Bond Formation (Cross-Coupling): The C-Br bonds are highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes)[1][6]. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C2 and C6 positions. Careful control of stoichiometry and reaction conditions can often achieve selective mono-substitution before proceeding to di-substitution.
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O-Alkylation/Acylation: The hydroxyl group of the pyridinol tautomer can be readily alkylated to form ethers or acylated to form esters. This modification can be used to block this reactive site, improve solubility, or introduce a different functional handle.
Caption: Reactivity map showing key functionalization pathways.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general method for the mono-arylation of 2,6-Dibromopyridin-4-ol. The trustworthiness of this protocol lies in its foundation on well-established palladium-catalyzed cross-coupling methodologies.
Objective: To synthesize 2-bromo-6-phenylpyridin-4-ol.
Materials:
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2,6-Dibromopyridin-4-ol (1.0 eq)
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Phenylboronic acid (1.1 eq)
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Pd(PPh₃)₄ (0.05 eq)
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Sodium Carbonate (Na₂CO₃) (3.0 eq)
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1,4-Dioxane and Water (4:1 mixture)
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Argon or Nitrogen gas supply
Procedure:
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To a flame-dried Schlenk flask, add 2,6-Dibromopyridin-4-ol, phenylboronic acid, and sodium carbonate.
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Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-6-phenylpyridin-4-ol.
Applications in Medicinal Chemistry and Drug Discovery
The 2,4,6-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active molecules and approved drugs[6]. 2,6-Dibromopyridin-4-ol is an ideal starting point for accessing libraries of such compounds.
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Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine core that orients functional groups to interact with the ATP-binding pocket of the target kinase. The ability to sequentially functionalize the C2, C6, and C4 positions of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against key cancer targets like VEGFR-2 or pathways such as PI3K/Akt/mTOR[6].
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Scaffold for Combinatorial Chemistry: Its predictable reactivity makes it a valuable building block for generating diverse molecular libraries for high-throughput screening. The sequential nature of its functionalization allows for a modular and convergent approach to complex molecular architectures[6].
Safety and Handling
2,6-Dibromopyridin-4-ol is associated with specific hazards and should be handled with appropriate care in a laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). The related compound 2,6-Dibromopyridin-4-amine is also listed with H335 (May cause respiratory irritation)[9][10].
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
Conclusion
2,6-Dibromopyridin-4-ol is more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its inherent tautomerism and the presence of three distinct, modifiable reaction sites provide chemists with a powerful tool for constructing complex, multi-substituted pyridine derivatives. Its utility is particularly pronounced in medicinal chemistry, where it serves as a foundational scaffold for building libraries of potential therapeutic agents. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in research and development.
References
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Wiley-VCH. Supporting Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2,6-Dibromopyridine in Modern Research. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Intermediate: A Deep Dive into 2,6-Dibromopyridine Applications. [Link]
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NIH National Library of Medicine. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link][7]
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ResearchGate. (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. [Link][8]
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Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
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ResearchGate. Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. [Link]
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NIH National Library of Medicine. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. [Link]
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ResearchGate. When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism.... [Link][3]
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Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. [Link][4]
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